molecular formula C25H21N3O B2789205 N-([2,3'-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide CAS No. 2034449-08-4

N-([2,3'-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide

Cat. No.: B2789205
CAS No.: 2034449-08-4
M. Wt: 379.463
InChI Key: KKFBJJGRSAZYSE-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide is an organic compound that features a bipyridine moiety linked to a diphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide typically involves the coupling of a bipyridine derivative with a diphenylacetamide precursor. One common method is the cross-coupling reaction using palladium catalysts. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can lead to the formation of N-oxide derivatives .

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as DNA and proteins. The bipyridine moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can form coordination complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide is unique due to its combination of a bipyridine moiety with a diphenylacetamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

2,2-diphenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c29-25(24(20-8-3-1-4-9-20)21-10-5-2-6-11-21)28-17-19-13-14-23(27-16-19)22-12-7-15-26-18-22/h1-16,18,24H,17H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFBJJGRSAZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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